N-[2-(4-ethylphenyl)propan-2-yl]-2-(1-methylpyrazol-4-yl)acetamide
Description
N-[2-(4-ethylphenyl)propan-2-yl]-2-(1-methylpyrazol-4-yl)acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a complex structure that includes an ethylphenyl group, a pyrazolyl group, and an acetamide moiety. Its unique chemical configuration makes it an interesting subject for studies in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[2-(4-ethylphenyl)propan-2-yl]-2-(1-methylpyrazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-5-13-6-8-15(9-7-13)17(2,3)19-16(21)10-14-11-18-20(4)12-14/h6-9,11-12H,5,10H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZXLRYFHSEMNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)(C)NC(=O)CC2=CN(N=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethylphenyl)propan-2-yl]-2-(1-methylpyrazol-4-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ethylphenyl Intermediate: The synthesis begins with the alkylation of benzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-ethylbenzene.
Introduction of the Pyrazolyl Group: The next step involves the formation of the pyrazole ring. This can be achieved by reacting hydrazine with an appropriate diketone under acidic conditions to form 1-methylpyrazole.
Coupling Reaction: The final step is the coupling of the ethylphenyl intermediate with the pyrazolyl intermediate. This is typically done through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethylphenyl)propan-2-yl]-2-(1-methylpyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(4-ethylphenyl)propan-2-yl]-2-(1-methylpyrazol-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-ethylphenyl)propan-2-yl]-2-(1-methylpyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methylphenyl)propan-2-yl]-2-(1-methylpyrazol-4-yl)acetamide
- N-[2-(4-isopropylphenyl)propan-2-yl]-2-(1-methylpyrazol-4-yl)acetamide
- N-[2-(4-tert-butylphenyl)propan-2-yl]-2-(1-methylpyrazol-4-yl)acetamide
Uniqueness
N-[2-(4-ethylphenyl)propan-2-yl]-2-(1-methylpyrazol-4-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylphenyl group provides hydrophobic interactions, while the pyrazolyl and acetamide moieties contribute to its reactivity and potential biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
